molecular formula C6H3BrClNaO2S B13157257 Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Cat. No.: B13157257
M. Wt: 277.50 g/mol
InChI Key: UAOIPFUJHADJQQ-UHFFFAOYSA-M
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Description

Sodium 3-bromo-4-chlorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. This compound is known for its unique reactivity and has found applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-chlorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-chlorobenzene. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-4-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-bromo-4-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-bromo-4-chlorobenzene-1-sulfinate involves its reactivity with various molecular targets. The sulfonate group can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in organic synthesis to introduce sulfonate groups into target molecules. The bromine and chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Uniqueness: Sodium 3-bromo-4-chlorobenzene-1-sulfinate is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse chemical entities .

Properties

Molecular Formula

C6H3BrClNaO2S

Molecular Weight

277.50 g/mol

IUPAC Name

sodium;3-bromo-4-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

UAOIPFUJHADJQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Br)Cl.[Na+]

Origin of Product

United States

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